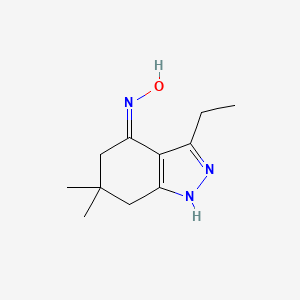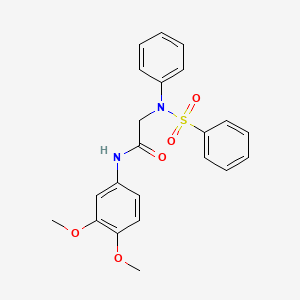![molecular formula C21H33N3O B6035122 1-(4-methoxyphenyl)-4-[1-(3-methyl-2-buten-1-yl)-3-piperidinyl]piperazine](/img/structure/B6035122.png)
1-(4-methoxyphenyl)-4-[1-(3-methyl-2-buten-1-yl)-3-piperidinyl]piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-methoxyphenyl)-4-[1-(3-methyl-2-buten-1-yl)-3-piperidinyl]piperazine, also known as MPBP, is a synthetic compound that belongs to the class of piperazine derivatives. It was first synthesized in the 1990s and has been extensively studied for its potential applications in scientific research. MPBP has been found to exhibit a range of biochemical and physiological effects, making it a valuable tool for investigating various biological processes.
Mécanisme D'action
1-(4-methoxyphenyl)-4-[1-(3-methyl-2-buten-1-yl)-3-piperidinyl]piperazine acts by inhibiting the reuptake of serotonin by presynaptic neurons, which leads to an increase in the concentration of this neurotransmitter in the synaptic cleft. This, in turn, enhances the activation of postsynaptic receptors, leading to various physiological effects. 1-(4-methoxyphenyl)-4-[1-(3-methyl-2-buten-1-yl)-3-piperidinyl]piperazine has been found to have a high affinity for the serotonin transporter (SERT), which is responsible for the reuptake of serotonin.
Biochemical and Physiological Effects
1-(4-methoxyphenyl)-4-[1-(3-methyl-2-buten-1-yl)-3-piperidinyl]piperazine has been found to exhibit a range of biochemical and physiological effects, including antidepressant, anxiolytic, and analgesic properties. It has also been found to modulate the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the regulation of stress responses. 1-(4-methoxyphenyl)-4-[1-(3-methyl-2-buten-1-yl)-3-piperidinyl]piperazine has been shown to decrease the levels of corticosterone, a stress hormone, in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1-(4-methoxyphenyl)-4-[1-(3-methyl-2-buten-1-yl)-3-piperidinyl]piperazine in lab experiments is its selectivity for the serotonin transporter, which makes it a valuable tool for investigating the role of serotonin in various biological processes. 1-(4-methoxyphenyl)-4-[1-(3-methyl-2-buten-1-yl)-3-piperidinyl]piperazine has also been found to have a relatively long half-life, which allows for sustained effects in animal models. However, one limitation of using 1-(4-methoxyphenyl)-4-[1-(3-methyl-2-buten-1-yl)-3-piperidinyl]piperazine is its potential for off-target effects, which can complicate the interpretation of experimental results.
Orientations Futures
There are several future directions for the use of 1-(4-methoxyphenyl)-4-[1-(3-methyl-2-buten-1-yl)-3-piperidinyl]piperazine in scientific research. One area of interest is its potential as a therapeutic agent for the treatment of mood disorders such as depression and anxiety. 1-(4-methoxyphenyl)-4-[1-(3-methyl-2-buten-1-yl)-3-piperidinyl]piperazine has also been investigated for its potential as a tool for studying the role of serotonin in the regulation of appetite and metabolism. Additionally, there is ongoing research on the development of new derivatives of 1-(4-methoxyphenyl)-4-[1-(3-methyl-2-buten-1-yl)-3-piperidinyl]piperazine with improved selectivity and potency for the serotonin transporter.
Méthodes De Synthèse
The synthesis of 1-(4-methoxyphenyl)-4-[1-(3-methyl-2-buten-1-yl)-3-piperidinyl]piperazine involves several steps, starting with the reaction of 1-(4-methoxyphenyl)piperazine with 3-methyl-2-buten-1-amine in the presence of a catalyst. This is followed by the addition of hydrochloric acid to the reaction mixture, which results in the formation of 1-(4-methoxyphenyl)-4-[1-(3-methyl-2-buten-1-yl)-3-piperidinyl]piperazine. The purity of the synthesized compound can be improved by recrystallization or chromatographic purification.
Applications De Recherche Scientifique
1-(4-methoxyphenyl)-4-[1-(3-methyl-2-buten-1-yl)-3-piperidinyl]piperazine has been used in various scientific research studies, particularly in the field of neuroscience. It has been found to act as a selective serotonin reuptake inhibitor (SSRI), which means that it can increase the levels of serotonin in the brain. This neurotransmitter plays a crucial role in regulating mood, appetite, and sleep, among other functions.
Propriétés
IUPAC Name |
1-(4-methoxyphenyl)-4-[1-(3-methylbut-2-enyl)piperidin-3-yl]piperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H33N3O/c1-18(2)10-12-22-11-4-5-20(17-22)24-15-13-23(14-16-24)19-6-8-21(25-3)9-7-19/h6-10,20H,4-5,11-17H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYRAEADDLDSQDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCN1CCCC(C1)N2CCN(CC2)C3=CC=C(C=C3)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H33N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(2-chlorophenyl)sulfonyl]-2-(2-fluorophenyl)pyrrolidine](/img/structure/B6035042.png)
![5-bromo-3-[2-[(2,3-dimethylphenyl)amino]-4-oxo-1,3-thiazol-5(4H)-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B6035048.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(3-nitrophenyl)-1,3-thiazol-2-amine hydrobromide](/img/structure/B6035077.png)
![ethyl 5-{4-[(4-methylbenzyl)oxy]benzylidene}-2-[(4-methylphenyl)amino]-4-oxo-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B6035080.png)

![6-chloro-2-(2,4-dimethylphenyl)-4-[(4-phenyl-1-piperazinyl)carbonyl]quinoline](/img/structure/B6035084.png)
![N-(4-bromophenyl)-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B6035097.png)
![1-[(4-nitrophenyl)acetyl]pyrrolidine](/img/structure/B6035107.png)
![2-[4-(4-chlorophenyl)-1-piperazinyl]-4'-methyl-2'-(1-piperidinyl)-4,5'-bipyrimidin-6(1H)-one](/img/structure/B6035111.png)
![3-({3-(2-hydroxyethyl)-4-[(6-methyl-2-pyridinyl)methyl]-1-piperazinyl}methyl)phenol](/img/structure/B6035112.png)
![2-[3-(1,3-benzodioxol-5-yl)-3-phenylpropanoyl]isoxazolidine](/img/structure/B6035130.png)

